![molecular formula C15H17FN4O2 B2425445 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid CAS No. 1396967-30-8](/img/structure/B2425445.png)

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

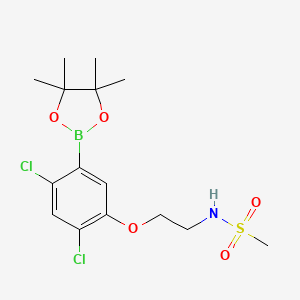

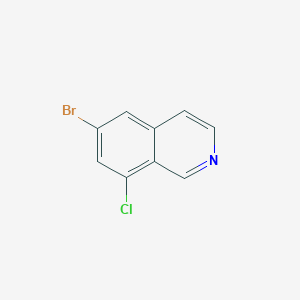

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is a chemical compound with the molecular formula C15H17FN4O2 . It is a complex molecule that has potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is characterized by the presence of a pyrimidine ring attached to a fluorophenyl group and an amino pentanoic acid group . The molecular weight of the compound is 304.325 .科学的研究の応用

Stereoselective Synthesis of Fluorinated Amino Acids

Using 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid, researchers have developed a stereoselective synthesis method for γ-fluorinated α-amino acids, which are crucial chiral building blocks in drug development and industrial applications. These fluorinated amino acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid, have been synthesized with high enantiomeric excess, demonstrating the potential for precise control in the synthesis of complex molecules (Laue et al., 2000).

Applications in Protease Assays

Selective HIV-Protease Assay

The compound has been used to create sequence-specific chromogenic protease substrates for detecting HIV-protease activity. This innovative approach allows for spectrophotometric detection of the enzyme's activity, providing a valuable tool for research and drug development (Badalassi et al., 2002).

Applications in Drug Synthesis

Synthesis of Novel Pyrimidines

The compound has been involved in the regioselective synthesis of new polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This method offers good to excellent yields and short reaction times, providing a valuable tool for the development of novel drugs (Quiroga et al., 2007).

作用機序

Target of Action

The primary target of the compound 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is the NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound blocks NMDA receptors in micromolar concentrations .

Biochemical Pathways

The compound 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid affects the glutamatergic signal transmission pathway by blocking the NMDA receptors . This blockage can lead to downstream effects such as the inhibition of excitatory synaptic transmission.

Result of Action

The molecular effect of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid’s action is the competitive inhibition of the NMDA receptor . This leads to a decrease in excitatory synaptic transmission. The cellular effects would depend on the specific cell type and the role of NMDA receptors in that cell’s function.

特性

IUPAC Name |

2-amino-5-[[4-(4-fluorophenyl)pyrimidin-2-yl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c16-11-5-3-10(4-6-11)13-7-9-19-15(20-13)18-8-1-2-12(17)14(21)22/h3-7,9,12H,1-2,8,17H2,(H,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXCNUYUNPPUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)NCCCC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)